![molecular formula C52H79N5O12 B560544 (1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone CAS No. 221877-56-1](/img/structure/B560544.png)

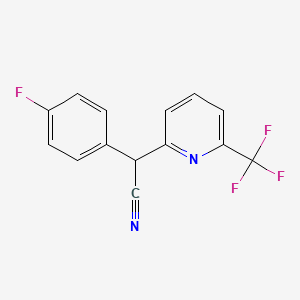

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Übersicht

Beschreibung

42-(2-Tetrazolyl)rapamycin ist ein Proagens-Derivat eines Rapamycin-Analogs. Rapamycin, das ursprünglich aus dem Bakterium Streptomyces hygroscopicus gewonnen wurde, ist ein bekannter spezifischer Inhibitor des mTOR-Signalwegs (mammalian target of rapamycin)

2. Präparative Methoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 42-(2-Tetrazolyl)rapamycin beinhaltet die Modifikation von Rapamycin, um eine Tetrazol-Gruppe an der 42. Position einzuführen.

Industrielle Produktionsmethoden: Die industrielle Produktion von 42-(2-Tetrazolyl)rapamycin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies beinhaltet die Kontrolle von Temperatur, pH-Wert und Reaktionszeit sowie die Verwendung von hochreinen Reagenzien und Lösungsmitteln .

Arten von Reaktionen:

Oxidation: 42-(2-Tetrazolyl)rapamycin kann Oxidationsreaktionen eingehen, insbesondere an der Tetrazol-Einheit.

Reduktion: Die Verbindung kann auch unter bestimmten Bedingungen reduziert werden, was sich auf die Tetrazol-Gruppe auswirkt.

Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere am Tetrazolring, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu oxidierten Tetrazol-Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Tetrazolring einführen können .

4. Wissenschaftliche Forschungsanwendungen

42-(2-Tetrazolyl)rapamycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer für die Synthese anderer Rapamycin-Analoga mit potenziellen therapeutischen Eigenschaften verwendet.

Biologie: Die Verbindung wird in Studien zum Zellwachstum, zur Proliferation und zur Apoptose aufgrund ihrer mTOR-inhibitorischen Aktivität eingesetzt.

5. Wirkmechanismus

42-(2-Tetrazolyl)rapamycin übt seine Wirkungen durch die Hemmung des mTOR-Signalwegs aus. Die Verbindung bindet an das Immunophilin FKBP12 und bildet einen Komplex, der mit dem mTOR-Protein interagiert. Diese Interaktion hemmt die Kinaseaktivität von mTOR, was zur Unterdrückung des Zellwachstums und der Proliferation führt. Der mTOR-Signalweg ist an verschiedenen zellulären Prozessen beteiligt, darunter Proteinsynthese, Autophagie und Metabolismus .

Ähnliche Verbindungen:

Zotarolimus: Ein weiteres Rapamycin-Analog mit ähnlicher mTOR-inhibitorischer Aktivität.

Everolimus: Ein Derivat von Rapamycin, das in der Krebstherapie und Immunsuppression eingesetzt wird.

Temsirolimus: Ein weiteres Rapamycin-Analog, das zur Behandlung von Nierenzellkarzinomen eingesetzt wird.

Einzigartigkeit: 42-(2-Tetrazolyl)rapamycin ist einzigartig aufgrund des Vorhandenseins der Tetrazol-Gruppe, die ihre Bindungsaffinität und Spezifität für den mTOR-Signalweg verbessern kann. Diese Modifikation kann auch die pharmakokinetischen Eigenschaften der Verbindung verbessern, was sie zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 42-(2-Tetrazolyl)rapamycin involves the modification of rapamycin to introduce a tetrazole group at the 42nd position.

Industrial Production Methods: Industrial production of 42-(2-Tetrazolyl)rapamycin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .

Types of Reactions:

Oxidation: 42-(2-Tetrazolyl)rapamycin can undergo oxidation reactions, particularly at the tetrazole moiety.

Reduction: The compound can also be reduced under specific conditions, affecting the tetrazole group.

Substitution: Various substitution reactions can occur, especially at the tetrazole ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups to the tetrazole ring .

Wissenschaftliche Forschungsanwendungen

42-(2-Tetrazolyl)rapamycin has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other rapamycin analogs with potential therapeutic properties.

Biology: The compound is employed in studies related to cell growth, proliferation, and apoptosis due to its mTOR inhibitory activity.

Wirkmechanismus

42-(2-Tetrazolyl)rapamycin exerts its effects by inhibiting the mTOR pathway. The compound binds to the immunophilin FKBP12, forming a complex that interacts with the mTOR protein. This interaction inhibits mTOR’s kinase activity, leading to the suppression of cell growth and proliferation. The mTOR pathway is involved in various cellular processes, including protein synthesis, autophagy, and metabolism .

Vergleich Mit ähnlichen Verbindungen

Zotarolimus: Another rapamycin analog with similar mTOR inhibitory activity.

Everolimus: A derivative of rapamycin used in cancer therapy and immunosuppression.

Temsirolimus: Another rapamycin analog used in the treatment of renal cell carcinoma.

Uniqueness: 42-(2-Tetrazolyl)rapamycin is unique due to the presence of the tetrazole group, which can enhance its binding affinity and specificity for the mTOR pathway. This modification can also improve the compound’s pharmacokinetic properties, making it a valuable tool in research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURNHYDSJVLLPN-JUKNQOCSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5N=CN=N5)C)/C)O)OC)C)C)/C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H79N5O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221877-56-1 | |

| Record name | (42S)-42-Deoxy-42-(2H-tetrazol-2-yl)rapamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221877-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B560471.png)

![11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one](/img/structure/B560477.png)